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Compound of Interest

Compound Name: N-Nitroso Quinapril

Cat. No.: B12310862 Get Quote

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the

management of hypertension and heart failure. In recent years, the presence of nitrosamine

impurities in pharmaceutical products has become a significant regulatory and safety concern

due to their classification as probable human carcinogens.[1] N-Nitroso Quinapril is a

Nitrosamine Drug Substance-Related Impurity (NDSRI) that can form during the drug's

manufacturing process or storage if specific chemical conditions arise.[2][3]

To ensure patient safety and comply with stringent global regulatory standards, highly sensitive

and specific analytical methods are required to detect and quantify N-Nitroso Quinapril at

trace levels.[1] N-Nitroso Quinapril certified reference standard is a critical material used for

this purpose. It enables the accurate development, validation, and execution of analytical

methods to monitor and control this impurity in Quinapril active pharmaceutical ingredient (API)

and finished drug products.[4]

2.0 Chemical and Regulatory Information

N-Nitroso Quinapril is structurally similar to the parent API, Quinapril, containing a nitroso

functional group. This structural similarity defines it as an NDSRI.[2][5]

Table 1: N-Nitroso Quinapril Reference Standard Information
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Parameter Information

Compound Name

(S)-2-(N-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-

yl)-N-nitroso-L-alanyl)-1,2,3,4-

tetrahydroisoquinoline-3-carboxylic acid

CAS Number 2922985-13-3

Molecular Formula C₂₅H₂₉N₃O₆

Molecular Weight 467.52 g/mol

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established

acceptable intake (AI) limits for nitrosamine impurities to mitigate potential carcinogenic risks.

[5] The AI limit for an NDSRI is determined based on its predicted carcinogenic potency.[6]

Table 2: Regulatory Acceptable Intake (AI) Limit

Impurity Regulatory Body
Acceptable Intake (AI)
Limit

N-Nitroso Quinapril U.S. FDA 1500 ng/day

3.0 Regulatory Risk Management and the Role of the Reference Standard

The control of nitrosamine impurities is a multi-step process mandated by regulatory

authorities.[1] The N-Nitroso Quinapril reference standard is essential for the "Confirmatory

Testing" phase of this process.
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Step 1: Risk Assessment
Evaluate potential for

N-Nitroso Quinapril formation
(raw materials, process, storage).

Step 2: Confirmatory Testing
If risk is identified, perform quantitative

analysis using a validated method.

Risk Identified

Step 3: Mitigation & Control
Implement changes to process or
formulation to prevent formation

and ensure levels are below AI limit.

Impurity Detected
> AI Limit

N-Nitroso Quinapril
Reference Standard

Enables Accurate
Quantification
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Caption: Regulatory workflow for nitrosamine impurity management.

4.0 Applications of N-Nitroso Quinapril Reference Standard

The primary applications of the N-Nitroso Quinapril reference standard are centered around

analytical quality control in pharmaceutical development and manufacturing.[4]

Analytical Method Development: Used to establish specificity, sensitivity, and optimal

conditions for chromatographic separation and mass spectrometric detection of the impurity.

Method Validation: Essential for validating analytical procedures according to ICH Q2(R1)

guidelines, including specificity, linearity, accuracy, precision, and establishing the Limit of

Quantification (LOQ) and Limit of Detection (LOD).[7]

Quality Control (QC) Testing: Employed as a calibrator or control in routine batch release

testing of Quinapril API and drug products to ensure levels of N-Nitroso Quinapril do not

exceed the established specification, which is derived from the AI limit.
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Stability Studies: Used to monitor the potential formation of N-Nitroso Quinapril in drug

products under various storage conditions over time.

5.0 Analytical Methodology and Protocol

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred

technique for the quantification of nitrosamine impurities due to its high sensitivity and

selectivity, which are necessary to meet the stringent regulatory limits.[8][9]

LC-MS/MS Experimental Workflow

1. Prepare Standard Solutions
(Using N-Nitroso Quinapril Ref. Std)

3. LC Separation
(Chromatographic separation of

N-Nitroso Quinapril from API and matrix)

2. Prepare Sample Solution
(Dissolve/extract Quinapril API or tablet)

4. MS/MS Detection
(Ionization and fragmentation

using Multiple Reaction Monitoring - MRM)

Eluent

5. Data Analysis & Quantification
(Compare sample response to standard curve)

Signal

Result:
Concentration of

N-Nitroso Quinapril (ppm)

Click to download full resolution via product page
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Caption: General experimental workflow for N-Nitroso Quinapril analysis.

General Protocol for Quantification of N-Nitroso
Quinapril in Drug Substance by LC-MS/MS
This protocol provides a representative methodology. Specific parameters must be validated by

the user for their specific matrix and instrumentation.

5.1.1 Scope This method is intended for the quantitative determination of N-Nitroso Quinapril
in Quinapril drug substance.

5.1.2 Reagents and Materials

N-Nitroso Quinapril Reference Standard

Quinapril API (for matrix spiking)

Methanol (LC-MS Grade)

Water (LC-MS Grade)

Formic Acid (LC-MS Grade)

Volumetric flasks, pipettes, and autosampler vials

5.1.3 Standard Solution Preparation

Stock Solution (e.g., 10 µg/mL): Accurately weigh approximately 1.0 mg of N-Nitroso
Quinapril reference standard and dissolve in 100.0 mL of methanol.

Working Standards: Perform serial dilutions of the Stock Solution with methanol to prepare a

series of calibration standards ranging from approximately 0.5 ng/mL to 50 ng/mL.

5.1.4 Sample Preparation

Accurately weigh approximately 100 mg of the Quinapril API into a 15 mL centrifuge tube.

[10]
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Add 5.0 mL of methanol.[10]

Vortex the solution for 1-2 minutes until the API is completely dissolved.[10]

Filter the solution using a 0.22 µm PVDF or PTFE syringe filter into an autosampler vial for

LC-MS/MS analysis.[11]

5.1.5 Instrumental Method The following tables outline typical starting parameters for an LC-

MS/MS system.

Table 3: Typical Chromatographic Conditions

Parameter Condition

Instrument UHPLC System

Column C18, e.g., 2.1 x 100 mm, 1.8 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Methanol

Flow Rate 0.3 mL/min

Gradient
Start at 5-10% B, ramp to 95% B, hold, and re-

equilibrate

Column Temp. 40 °C

Injection Vol. 5 µL

Table 4: Typical Mass Spectrometry Conditions
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Parameter Condition

Instrument Triple Quadrupole Mass Spectrometer

Ion Source Electrospray Ionization (ESI), Positive Mode

Ion Source Temp. 500 °C

Capillary Voltage 3500 V

Detection Mode Multiple Reaction Monitoring (MRM)

Precursor Ion (Q1) 468.2 m/z ([M+H]⁺)

Product Ions (Q3)
To be determined (requires compound-specific

tuning)

Collision Energy To be optimized

6.0 Expected Method Performance

A fully validated method for trace-level impurity analysis should demonstrate high sensitivity

and linearity. The data below are representative values based on typical nitrosamine analysis

methods.[12][13]

Table 5: Typical Method Performance Characteristics

Parameter Typical Value

Limit of Detection (LOD) 0.1 - 0.5 ng/mL

Limit of Quantification (LOQ) 0.5 - 1.5 ng/mL

Linearity (Correlation Coefficient, R²) ≥ 0.998

Accuracy (% Recovery) 80 - 120%

Precision (% RSD) ≤ 15%

7.0 Conclusion
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The N-Nitroso Quinapril reference standard is an indispensable tool for the pharmaceutical

industry. Its use is fundamental to developing and validating robust analytical methods capable

of detecting this potential impurity at trace levels. By enabling accurate quantification, this

reference standard allows researchers and manufacturers to conduct thorough risk

assessments, implement effective control strategies, and ultimately ensure that Quinapril-

containing medicines are safe and compliant with global regulatory expectations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: Use of N-Nitroso Quinapril as a
Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12310862#use-of-n-nitroso-quinapril-as-a-reference-
standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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